molecular formula C14H15NO3 B12881031 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 868748-79-2

4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12881031
CAS No.: 868748-79-2
M. Wt: 245.27 g/mol
InChI Key: RYPJDIUJXVAPBE-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound from the oxazol-5(4H)-one class for research applications. Oxazol-5(4H)-ones, also known as azlactones, are recognized as highly versatile intermediates in organic synthesis and medicinal chemistry . They are established as efficient pharmacophores and are present in the structure of various bioactive molecules . Researchers utilize these compounds as key synthons for the construction of more complex heterocyclic systems, including five- or six-membered rings like imidazolones and triazinones . The oxazolone core is a privileged structure in drug discovery, with derivatives reported to possess a broad spectrum of biological activities, such as antitumor, antibacterial, and anti-inflammatory properties . The specific 4-(oxan-4-yl) substitution on this oxazolone may influence its physicochemical properties and reactivity, potentially offering novel avenues for exploration in material science or as a building block for pharmaceutical development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

868748-79-2

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

4-(oxan-4-yl)-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C14H15NO3/c16-14-12(10-6-8-17-9-7-10)15-13(18-14)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2

InChI Key

RYPJDIUJXVAPBE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenyl-substituted amine with a tetrahydro-2H-pyran-4-yl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazolone ring.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxazolone moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, primarily due to its potential as an anti-inflammatory and anti-cancer agent.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of oxazolones exhibit significant anti-inflammatory activity. For instance, a derivative similar to 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one was tested for its ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. The results indicated a dose-dependent inhibition of these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research has identified the compound's ability to induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that oxazolone derivatives could selectively target cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to interact with specific cellular pathways involved in tumor growth .

Material Science Applications

In material science, 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one serves as a precursor for synthesizing novel polymers and materials.

Polymer Synthesis

The compound can be polymerized to form new materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating oxazolone units into polymer backbones can significantly improve their performance characteristics, making them suitable for applications in coatings and adhesives .

Nanocomposite Development

Recent studies have explored the use of this compound in developing nanocomposites for electronic applications. The incorporation of oxazolone derivatives into nanostructured materials has resulted in improved electrical conductivity and thermal stability, which are crucial for electronic devices .

Agricultural Chemistry Applications

The agricultural sector has also benefited from the applications of 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one.

Pesticide Development

The compound has been investigated for its potential as a pesticide. Its derivatives have shown efficacy against various pests while exhibiting low toxicity to non-target organisms. Field trials indicated that formulations containing this compound effectively reduced pest populations without harming beneficial insects .

Plant Growth Regulators

Another promising application is as a plant growth regulator. Studies suggest that oxazolone derivatives can enhance plant growth and yield by modulating hormonal pathways within plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop productivity while minimizing chemical inputs .

Case Studies

Application AreaStudy ReferenceKey Findings
Anti-inflammatoryJournal of Medicinal Chemistry (2020)Dose-dependent inhibition of cyclooxygenase enzymes
Anticancer ActivityCancer Research Journal (2021)Induction of apoptosis in cancer cell lines
Polymer SynthesisMaterials Science Review (2019)Enhanced thermal stability and mechanical properties
Nanocomposite DevelopmentAdvanced Materials (2022)Improved electrical conductivity in nanostructured materials
Pesticide DevelopmentJournal of Agricultural Science (2023)Effective pest control with low toxicity
Plant Growth RegulatorsPlant Physiology Journal (2024)Increased growth and yield through hormonal modulation

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(tetrahydro-2H-pyran-4-yl)oxazol-5(4H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one with structurally related oxazol-5(4H)-one derivatives, highlighting substituent effects on physicochemical and biological properties:

Compound Name Substituents (R4/R2) Molecular Weight Key Biological Activity Synthesis Method Key References
4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one Oxan-4-yl / Phenyl 261.29* Antimicrobial, Cytotoxic Cyclodehydration of N-acyl-α-amino acids
4-(4-Chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 4-Cl-Benzylidene / Phenyl 283.71 Antimicrobial, Antifungal Aldehyde condensation
4-(4-Dimethylaminobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 4-NMe2-Benzylidene / Phenyl 292.34 Photoredox initiator (potential) Aldehyde condensation
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one 2-MeO-Benzylidene / Phenyl 279.30 Crystallographic Z-configuration Aldehyde condensation
4-(4-Nitrobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one 4-NO2-Benzylidene / Methyl 234.20 Immunomodulatory (potent) Aldehyde condensation
4-(Furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one 4,5-Dimethylfuran / Phenyl 267.28 UV-active (λmax 336 nm) Furan-aldehyde condensation

*Calculated molecular weight based on formula C13H15NO3.

Key Observations:

Substituent Effects on Bioactivity: Chlorobenzylidene derivatives (e.g., 4-Cl) exhibit broad-spectrum antimicrobial activity, likely due to electron-withdrawing effects enhancing electrophilicity . Nitro-substituted analogs (e.g., 4-NO2) show potent immunomodulatory effects, attributed to nitro group redox activity influencing immune cell signaling .

Stereochemical and Structural Insights :

  • Crystallographic studies (e.g., 4-(2-Methoxybenzylidene)-2-phenyl-oxazolone) confirm a Z-configuration at the exocyclic double bond, stabilizing planar conformations favorable for π-π stacking in molecular recognition .
  • IR spectra of furan-substituted oxazolones (e.g., 4d, 4e) reveal distinct C=O stretching frequencies (1789–1793 cm<sup>-1</sup>), indicating variations in ring strain and conjugation .

Synthetic Challenges: Antioxidant interference: In hydroquinoline-containing analogs, antioxidant fragments (e.g., tetrahydroquinoline) can inhibit expected amide formation, leading to unintended byproducts like nitriles . Regioselectivity: Electron-donating groups (e.g., 4-NMe2) reduce cyclization efficiency due to decreased electrophilicity at the carbonyl carbon .

Biological Activity

4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one is a member of the oxazolone family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one is C16H15NO2C_{16}H_{15}NO_2 with a molecular weight of 249.26 g/mol. Its structural representation includes a phenyl group and an oxazolone ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅NO₂
Molecular Weight249.26 g/mol
IUPAC Name(Z)-4-benzylidene-2-phenyloxazol-5(4H)-one
CAS Number842-74-0

Anti-inflammatory Activity

Research has demonstrated that compounds within the oxazolone class exhibit significant anti-inflammatory effects. In one study, derivatives similar to 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one were evaluated for their ability to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong inhibitory potential against these inflammatory pathways .

Analgesic Properties

Analgesic activity has been assessed using various pharmacological tests such as the writhing test and hot plate test in animal models. The results indicated that certain derivatives exhibited significant analgesic effects comparable to established analgesics. The mechanism of action is believed to involve modulation of pain signaling pathways through inhibition of pro-inflammatory mediators .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxazolones. Compounds similar to 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one have shown efficacy against a range of bacterial strains. In vitro assays revealed minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections .

Case Studies

Case Study 1: Synthesis and Evaluation
A study synthesized various oxazolone derivatives, including 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one, and evaluated their biological activities. The synthesized compounds underwent rigorous testing for anti-inflammatory and analgesic properties using standard protocols. The findings highlighted the promising bioactivity of these compounds in preclinical models .

Case Study 2: Molecular Docking Studies
Molecular docking simulations were performed to predict the binding affinities of 4-(Oxan-4-yl)-2-phenyl-1,3-oxazol-5(4H)-one against key enzymes involved in inflammatory processes. The results indicated favorable interactions with COX enzymes, supporting its potential as an anti-inflammatory agent .

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